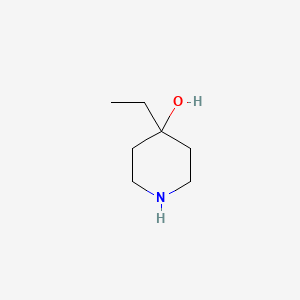

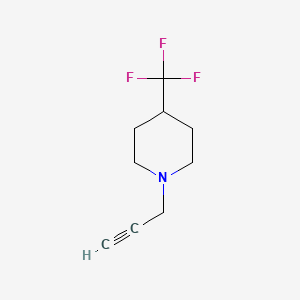

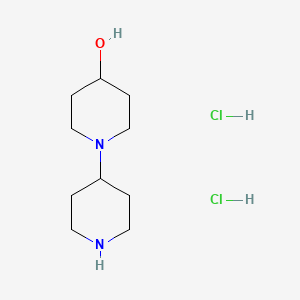

1-(4-哌啶基)-4-哌啶醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives involves various chemical reactions, typically starting with piperidine as a base structure. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid are synthesized by reacting diorganotin dichloride with the ligand in anhydrous toluene . These methods demonstrate the versatility of piperidine as a scaffold for generating a wide range of compounds with varying substituents and functional groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . The structure of chloro-diorganotin(IV) complexes reveals a trigonal bipyramid geometry . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules and the conformational preferences of the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on their functional groups and substituents. For instance, the synthesis of O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves a coupling reaction followed by substitution at the oxygen atom with different electrophiles . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the structure-activity relationship studies of antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. For example, the thermal properties of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were studied using thermogravimetric analysis, revealing stability in a specific temperature range . The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring is in a chair conformation, which is a common feature for piperidine derivatives and affects their chemical properties .

科学研究应用

血小板抑制和预防血栓形成

1-(4-哌啶基)-4-哌啶醇二盐酸盐被研究其在抑制血小板功能和预防血管内血栓形成中的作用。MK‐383,一种与1-(4-哌啶基)-4-哌啶醇二盐酸盐相关的化合物,表现出强效和特异性的血小板纤维蛋白原受体拮抗作用。这一特性使其成为预防闭塞性血栓形成的潜在候选药物,在管理心血管疾病中至关重要。MK‐383的药代动力学特性,包括其清除率、分布容积和半衰期,有利于其潜在的治疗应用。此外,它表现出可接受的人体药代动力学-药效学特性,为其在患有不稳定性心绞痛等疾病的患者中的评估铺平了道路(Barrett et al., 1994)。

血液透析中的抗凝作用

与1-(4-哌啶基)-4-哌啶醇二盐酸盐相关的化合物的另一个应用是在血液透析期间的抗凝作用。MD 805,来自同一家族的一种化合物,已被用于接受维持性血液透析的慢性肾功能衰竭患者。它有效地防止了血液透析回路中的血小板活化,而不会引起由于血小板活化而释放的蛋白质显著增加,这是其他抗凝剂(如肝素)常见的问题。这一特性使其成为血液透析患者维持性抗凝治疗的有效替代方案(Matsuo et al., 1986)。

癌症治疗中的拓扑异构酶抑制

与1-(4-哌啶基)-4-哌啶醇二盐酸盐结构相关的化合物正在研究其在癌症治疗中的潜力。CPT-11,一种与1-(4-哌啶基)-4-哌啶醇二盐酸盐结构相关的半合成卡铂替芯酮类似物,已显示出对各种癌症(包括肺癌、结肠癌、宫颈癌和卵巢癌)的活性。其机制涉及DNA拓扑异构酶I的抑制,这对DNA复制和细胞分裂至关重要,使其成为癌症化疗的潜在候选药物。CPT-11的药代动力学特性,包括血浆清除率、分布容积和半衰期,支持其治疗潜力(Rowinsky et al., 1994)。

作用机制

Target of Action

Compounds with similar structures, such as 1-piperazinecarboxylic acid, 4-(4-piperidinyl)- , and 4-Piperidinopiperidine , have been used in the development of drugs targeting the NLRP3 inflammasome and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These targets play crucial roles in inflammation and cortisol regulation, respectively.

Mode of Action

Similar compounds have been shown to interact with their targets to modulate their activity . For instance, certain piperidine derivatives can inhibit the NLRP3 inflammasome, reducing inflammation .

Biochemical Pathways

For example, inhibition of the NLRP3 inflammasome can affect downstream inflammatory responses .

Result of Action

Based on the known effects of similar compounds, it could potentially modulate inflammation and cortisol regulation .

属性

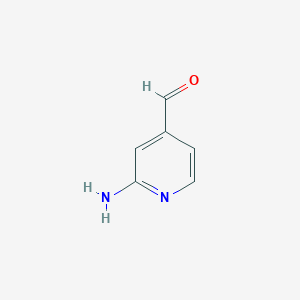

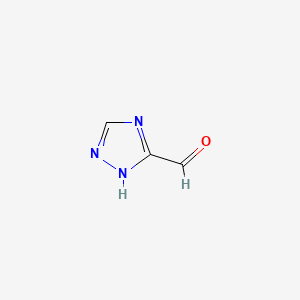

IUPAC Name |

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKQKBRLLWNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。